molecular formula C22H17F2N3O3S B15110437 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B15110437
M. Wt: 441.5 g/mol
InChI Key: XZJPIXPPWYGRQM-OCKHKDLRSA-N
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Description

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a complex organic compound with a molecular formula of C18H12F2N2O3S . This compound features a thiazolidine ring, a fluorobenzylidene group, and an indole moiety, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring is synthesized through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidine derivative and a fluorobenzaldehyde in the presence of a base.

    Attachment of the Indole Moiety: The final step involves the coupling of the intermediate with an indole derivative through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: The fluorine atoms in the benzylidene and indole groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and indole moiety are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorobenzylidene and indole moieties enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17F2N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H17F2N3O3S/c23-15-3-1-2-13(8-15)9-19-21(29)27(22(30)31-19)12-20(28)25-7-6-14-11-26-18-5-4-16(24)10-17(14)18/h1-5,8-11,26H,6-7,12H2,(H,25,28)/b19-9-

InChI Key

XZJPIXPPWYGRQM-OCKHKDLRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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